molecular formula C16H13N3O4S B2925120 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 930733-09-8

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2925120
CAS No.: 930733-09-8
M. Wt: 343.36
InChI Key: XYQOSJIEVYGTOD-UHFFFAOYSA-N
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Description

The compound N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide features a benzodioxin-thiazole core linked to a 3-methyl-1,2-oxazole carboxamide group. Its molecular formula is C22H15N5O5S2, with a molecular weight of 493.5 g/mol .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-6-14(23-19-9)15(20)18-16-17-11(8-24-16)10-2-3-12-13(7-10)22-5-4-21-12/h2-3,6-8H,4-5H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQOSJIEVYGTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the thiazole and oxazole rings. The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cholinesterases and lipoxygenases, which play a role in various biological processes . By binding to these enzymes, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The target compound’s benzodioxin-thiazole-oxazole architecture is compared below with key analogs:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Benzodioxin-thiazole-oxazole 3-methyl-1,2-oxazole carboxamide C22H15N5O5S2 493.5
N-[4-(...)-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide Benzodioxin-thiazole-thiadiazole 4-methyl-1,2,3-thiadiazole carboxamide C15H12N4O3S2 Not reported
4-(2,3-Dihydrobenzodioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-triazol-5(4H)-one Benzodioxin-thiazole-triazolone 5-nitrothiazol-2-ylthio, triazolone C13H9N5O5S2 379.37
2-[4-(...)-thiazol-2-yl]acetonitrile Benzodioxin-thiazole Acetonitrile C13H10N2O2S 258.30

Key Observations :

  • Thiadiazole vs.
  • Simpler Derivatives : Acetonitrile () serves as a synthetic intermediate, highlighting the benzodioxin-thiazole core’s versatility in drug development .

Key Findings :

  • The benzodioxin-thiazole core is versatile, enabling interactions with enzymes (kinases, 5-LOX) and receptors (TRPV1).
  • The oxazole carboxamide in the target compound may enhance metabolic stability compared to sulfonamides () or nitro groups () .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Thiadiazole Analog Nitro-Triazolone Analog
Molecular Weight 493.5 ~348 (estimated) 379.37
Hydrogen Bond Acceptors 9 7 10
LogP (Predicted) ~3.5 (moderate lipo.) ~2.8 ~2.1 (polar due to nitro)
Solubility Low (DMSO-compatible) Moderate Low

Implications :

  • Higher molecular weight (>500) in analogs like may limit blood-brain barrier penetration.
  • Nitro groups () improve antibacterial activity but reduce solubility, necessitating formulation optimization .

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